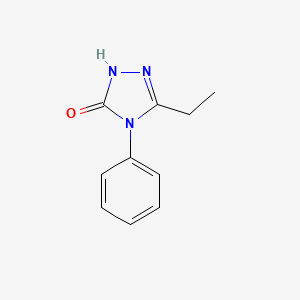

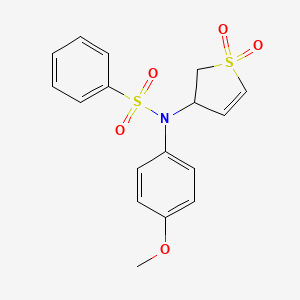

![molecular formula C21H16F2N4O3 B2605713 3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921854-64-0](/img/structure/B2605713.png)

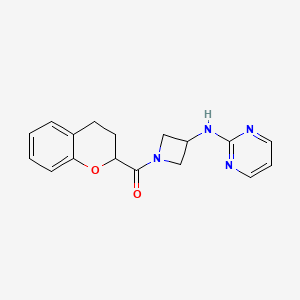

3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures and in cancer pathogenesis . Pyrimidine derivatives have been designed and developed for their anticancer activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives involves diverse methods . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Molecular Structure Analysis

Pyrimidine is an electron-rich nitrogen-containing heterocycle. It allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrimidine derivatives can include nucleophilic attack on the C-5 atom with the opening of the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can be analyzed using techniques like IR spectroscopy and NMR .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Synthesis of Novel Compounds : Research efforts have led to the synthesis of new pyrrolo[3,2-d]pyrimidine derivatives, exploring their potential as anti-inflammatory, analgesic, and antimicrobial agents. These compounds are synthesized through various chemical reactions, demonstrating the versatility of pyrrolo[3,2-d]pyrimidine as a core structure for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Antibacterial Evaluation : Some pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial activity against various bacterial strains, showcasing the potential of these compounds in addressing antibiotic resistance (Vazirimehr et al., 2017).

Structural and Chemical Properties

Conformational Features : Studies on thiazolopyrimidines, a related class, have revealed significant insights into their structural modifications and supramolecular aggregation, offering a deeper understanding of the conformational features of these compounds and their interactions (Nagarajaiah et al., 2014).

Crystal Structure Analysis : Research on pyrrolo[2,3-d]pyrimidine derivatives has included X-ray crystallography to determine the structural binding modes to enzymes, shedding light on their potential as inhibitors of key biological targets (Gangjee et al., 2000).

Potential Therapeutic Applications

Antitumor Agents : The design and synthesis of dual inhibitors based on pyrrolo[2,3-d]pyrimidine for targeting thymidylate synthase and dihydrofolate reductase highlight the potential of these compounds as antitumor agents, providing a promising avenue for cancer therapy development (Gangjee et al., 2000).

Antiarrhythmic Properties : Pyrroline and pyrrolidine derivatives, closely related to pyrrolo[3,2-d]pyrimidines, have been explored for their antiarrhythmic properties, indicating the potential for developing new cardiac medications (Hankovszky et al., 1986).

Wirkmechanismus

Target of action

Compounds with a pyrimidine structure, like “3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide”, often target enzymes or receptors involved in cellular replication or signaling .

Mode of action

These compounds typically interact with their targets by binding to the active site or a regulatory site, which can inhibit the function of the target and lead to changes in cellular processes .

Biochemical pathways

The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in DNA replication, it could affect the cell cycle and DNA synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and the presence of functional groups can influence how the compound is absorbed, distributed, metabolized, and excreted .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in gene expression to cell death .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-benzyl-N-(2,5-difluorophenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16F2N4O3/c1-26-11-14(19(28)24-16-9-13(22)7-8-15(16)23)17-18(26)20(29)27(21(30)25-17)10-12-5-3-2-4-6-12/h2-9,11H,10H2,1H3,(H,24,28)(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFYBSCYTZFZNMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16F2N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

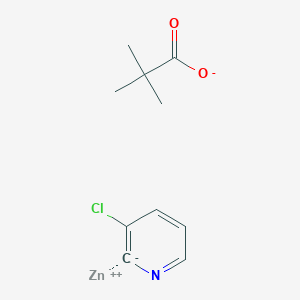

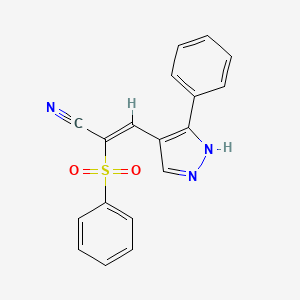

![N,N-diethyl-1-nicotinoyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2605640.png)

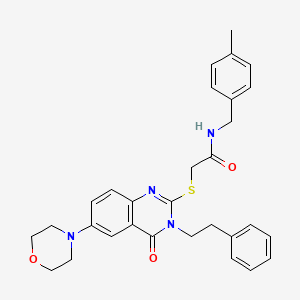

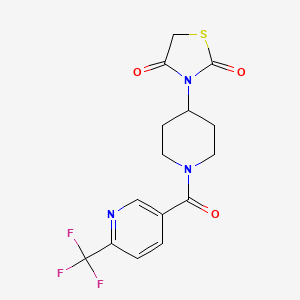

![N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2605642.png)

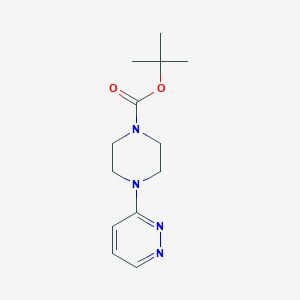

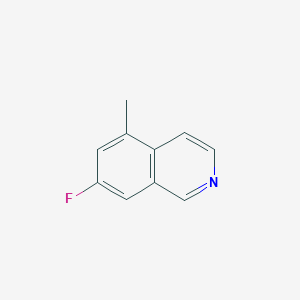

![4-[(1-Methylimidazol-2-yl)methoxy]benzoic acid;hydrochloride](/img/structure/B2605646.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-methylbenzyl)acetamide](/img/no-structure.png)

![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine](/img/structure/B2605652.png)